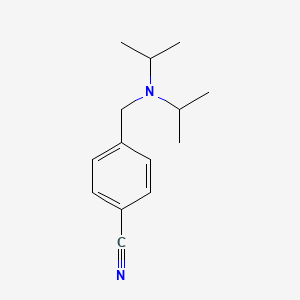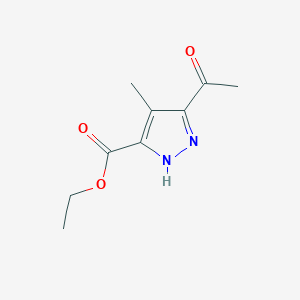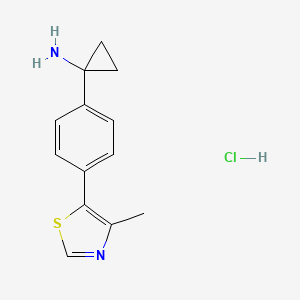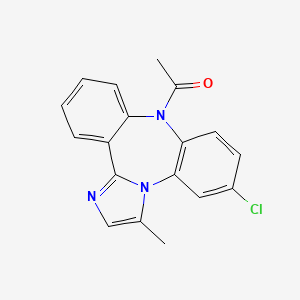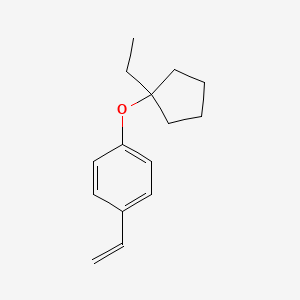
1-((1-Ethylcyclopentyl)oxy)-4-vinylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-4-[(1-ethylcyclopentyl)oxy]benzene is an organic compound with the molecular formula C15H20O It is a derivative of benzene, featuring an ethenyl group and an ethylcyclopentyl group attached via an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenyl-4-[(1-ethylcyclopentyl)oxy]benzene typically involves the following steps:
Preparation of 1-ethylcyclopentanol: This can be achieved through the reduction of 1-ethylcyclopentanone using a reducing agent such as sodium borohydride.
Formation of 1-ethylcyclopentyl chloride: The alcohol group in 1-ethylcyclopentanol is converted to a chloride using thionyl chloride.
Etherification Reaction: The 1-ethylcyclopentyl chloride is then reacted with 4-vinylphenol in the presence of a base such as potassium carbonate to form 1-ethenyl-4-[(1-ethylcyclopentyl)oxy]benzene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethenyl-4-[(1-ethylcyclopentyl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperoxybenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Epoxide or diol derivatives.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Nitro or halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1-Ethenyl-4-[(1-ethylcyclopentyl)oxy]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-ethenyl-4-[(1-ethylcyclopentyl)oxy]benzene depends on its specific application. In general, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but they often include binding to active sites or altering the conformation of target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Ethenyl-4-[(1-methylcyclopentyl)oxy]benzene
- 1-Ethenyl-4-[(1-propylcyclopentyl)oxy]benzene
- 1-Ethenyl-4-[(1-butylcyclopentyl)oxy]benzene
Uniqueness
1-Ethenyl-4-[(1-ethylcyclopentyl)oxy]benzene is unique due to the specific combination of its ethenyl and ethylcyclopentyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C15H20O |
|---|---|
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
1-ethenyl-4-(1-ethylcyclopentyl)oxybenzene |
InChI |
InChI=1S/C15H20O/c1-3-13-7-9-14(10-8-13)16-15(4-2)11-5-6-12-15/h3,7-10H,1,4-6,11-12H2,2H3 |
Clave InChI |
QSASLLFUAMAHNG-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCCC1)OC2=CC=C(C=C2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Exo-benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13926348.png)
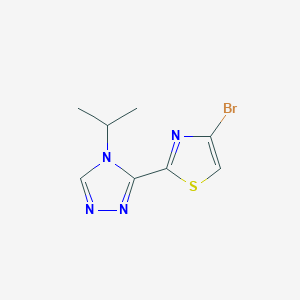

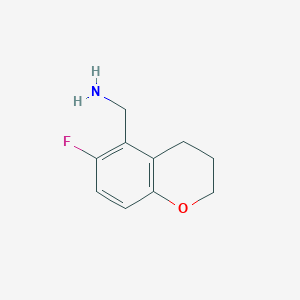
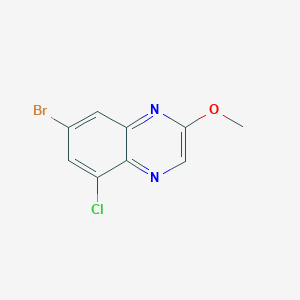

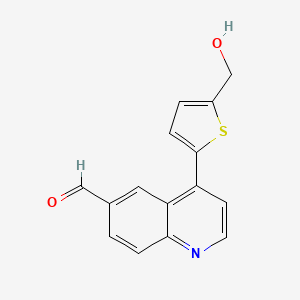
![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-ethyl-3-methyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13926369.png)

